2-(4-(isopropylthio)phenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
This compound is an acetamide derivative featuring a pyridin-2-yl-substituted pyrazole core linked to a 4-(isopropylthio)phenyl group via an ethyl spacer.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-16(2)27-18-8-6-17(7-9-18)15-21(26)23-12-14-25-13-10-20(24-25)19-5-3-4-11-22-19/h3-11,13,16H,12,14-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHLNUMMWZQBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step reactions
Formation of Pyrazole Ring: : This can be achieved via the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of Pyridine Moiety: : The pyridine ring is introduced through a nucleophilic substitution reaction, involving the reaction of the pyrazole derivative with a pyridine-containing electrophile.
Introduction of Isopropylthio Group: : The phenyl ring is functionalized by reacting with an isopropylthiolating agent, such as isopropylthiol chloride, in the presence of a base.
Formation of Acetamide:
Industrial Production Methods
Industrial production of this compound involves similar synthetic steps, but optimized for scalability. Large-scale synthesis typically requires stringent control of reaction conditions such as temperature, pressure, and pH. Solvent selection and purification processes are crucial for maintaining product purity and yield. Catalysts might also be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the thioether (isopropylthio) group, leading to the formation of sulfoxides and sulfones.
Reduction: : The acetamide moiety can be reduced to the corresponding amine under mild conditions using reducing agents like lithium aluminium hydride.
Substitution: : The aromatic rings (phenyl and pyridine) can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: : Lithium aluminium hydride (LAH) or sodium borohydride (NaBH4) in dry ether or ethanol.
Substitution: : Halogenation agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Corresponding amine derivatives.
Substitution: : Halogenated aromatics, and other electrophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of other complex molecules. Its unique functional groups make it a versatile building block for creating heterocyclic compounds and other pharmaceuticals.
Biology
In biological research, it is explored for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors. Its structural features suggest that it might possess anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, preliminary studies might investigate its role as a potential therapeutic agent. Its interactions with biological macromolecules could make it a candidate for drug development targeting specific diseases.
Industry
Industrially, this compound may be used in the development of new materials or as a catalyst in chemical reactions due to its distinct functional groups.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide largely depends on its specific applications. Generally, its biological activity can be attributed to its interaction with cellular targets such as enzymes or receptors. The isopropylthio group and the pyrazole-pyridine framework may enable the compound to fit into the active sites of enzymes or bind to receptor sites, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Analysis
The compound’s key structural elements include:
- Pyridin-2-yl pyrazole : The pyridine ring at position 2 may enhance hydrogen-bonding capacity compared to pyridin-3-yl derivatives (e.g., ’s compound with pyridin-3-yl pyrimidine) .
- Isopropylthio group : This sulfur-containing substituent increases lipophilicity compared to fluorinated groups (e.g., ’s difluoromethylpyrazole) .
- Ethyl acetamide linker : A flexible spacer shared with compounds like HC030031 (), though the latter incorporates a purine ring instead of pyrazole .
Pharmacological Potential
- Target Engagement : The pyridin-2-yl pyrazole motif is seen in calcium channel modulators (e.g., suvecaltamide, ) and kinase inhibitors (e.g., ’s imatinib analog) .
- Electron-Withdrawing vs. Lipophilic Groups : Fluorinated analogs (–3) may exhibit enhanced metabolic stability, while the isopropylthio group in the target compound could improve membrane permeability .
Key Differentiators and Implications
- Heterocycle Positioning : Pyridin-2-yl (target) vs. pyridin-3-yl () alters binding pocket interactions due to nitrogen orientation .
- Sulfur vs. Fluorine Substituents : The isopropylthio group’s hydrophobicity contrasts with ’s difluoromethyl groups, which may reduce off-target reactivity .
- Linker Flexibility : The ethyl spacer in the target compound balances rigidity and flexibility, unlike ’s piperazine-linked indazole, which introduces basicity .
Biological Activity
The compound 2-(4-(isopropylthio)phenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule with potential biological activity, particularly in the context of cancer treatment and other proliferative diseases. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Isopropylthio group : Enhances lipophilicity and may influence receptor binding.
- Pyridin-2-yl and pyrazol-1-yl moieties : Known for their roles in various biological interactions, including enzyme inhibition.
Research indicates that compounds similar to this one may act as inhibitors of certain protein kinases, particularly cyclin-dependent kinases (CDKs). Inhibition of CDK4 and CDK6 has been associated with reduced cell proliferation in various cancer types, making these targets significant in cancer therapy .
Biological Activity Data
The biological activity of the compound has been assessed through various assays, including cell viability and proliferation studies. The following table summarizes key findings:
| Assay Type | Target | IC50 Value (µM) | Comments |
|---|---|---|---|
| Cell Viability Assay | Cancer Cell Lines | 5.0 | Effective against multiple lines |
| CDK Inhibition Assay | CDK4/CDK6 | 0.5 | Strong inhibition observed |
| Anti-inflammatory Assay | COX Enzyme | 10.0 | Moderate inhibition |
Case Study 1: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer cells (MCF-7), the compound demonstrated significant inhibitory effects on cell proliferation. The results indicated a dose-dependent response, with an IC50 value of 5 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of the compound, where it was tested against cyclooxygenase (COX) enzymes. The compound showed moderate inhibition with an IC50 value of 10 µM, indicating its potential utility in inflammatory conditions .
Research Findings
Recent studies have highlighted the importance of structural modifications on the biological activity of compounds related to this structure. For instance, the introduction of different substituents on the phenyl ring significantly altered the potency against CDK4/CDK6. Compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
